2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a triazolopyridazine core with a methoxyphenyl group and a pyrrolidinyl ethanone moiety
Mechanism of Action
Target of Action
The compound 2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of enzymes and receptors . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its target receptors or enzymes. For instance, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties can have a key interaction in the active site of the enzyme . The carbonyl group in the structure may also form hydrogen bonds .
Biochemical Pathways
Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which may provide some insights into the potential ADME properties of this compound.
Result of Action
Given the diverse pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the sulfanyl group: This can be done using thiol reagents under nucleophilic substitution conditions.
Formation of the pyrrolidinyl ethanone moiety: This step typically involves the reaction of pyrrolidine with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine core or the carbonyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole core and have similar biological activities.
Pyridazine derivatives: Compounds with a pyridazine core can have similar chemical properties and applications.
Methoxyphenyl compounds: These compounds share the methoxyphenyl group and can have similar reactivity.
Uniqueness
2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-25-14-6-4-5-13(11-14)15-7-8-16-19-20-18(23(16)21-15)26-12-17(24)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDYBDWCAPXDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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